(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-16-5-10-19-20(15-16)30-22(25(19)13-14-29-2)23-21(26)17-6-8-18(9-7-17)31(27,28)24-11-3-4-12-24/h5-10,15H,3-4,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHLFUTWASCCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that belongs to the benzothiazole family, known for its diverse biological activities. The unique structural features of this compound, including a benzo[d]thiazole moiety and a sulfonamide group, suggest potential applications in various therapeutic areas, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 348.4 g/mol. Its structure includes a methoxyethyl substituent, which enhances solubility and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 1173575-66-0 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluating various benzothiazole derivatives demonstrated that certain modifications could enhance their efficacy against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest .
Key Findings:
- Cell Proliferation Inhibition: The compound inhibited the proliferation of A431 and A549 cells effectively, with IC50 values indicating potent activity.
- Apoptosis Induction: Flow cytometry assays confirmed increased apoptosis rates in treated cells compared to controls.
- Inflammatory Response Modulation: The compound reduced the expression of inflammatory cytokines IL-6 and TNF-α in macrophage models, suggesting anti-inflammatory properties alongside anticancer effects .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of cellular functions or interference with metabolic pathways critical for bacterial survival.
Antimicrobial Testing Results:
| Bacteria Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Pseudomonas aeruginosa | Moderate activity |
The proposed mechanisms by which this compound exerts its biological effects include:
- Interaction with DNA: Potential intercalation into DNA, disrupting replication.
- Inhibition of Protein Synthesis: Binding to ribosomal subunits or other essential proteins involved in bacterial metabolism.
- Induction of Reactive Oxygen Species (ROS): Leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
- Study on Cancer Cell Lines: A series of benzothiazole derivatives were tested for their ability to inhibit cell growth in vitro, with promising results leading to further development into clinical trials .
- Antimicrobial Efficacy: A study demonstrated that modifications to the benzothiazole ring significantly enhanced antimicrobial activity against resistant strains of bacteria, showcasing the potential for developing new antibiotics from this class of compounds .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, including:
- Condensation : Formation of the benzothiazole ring via reaction of substituted benzothiazole precursors with sulfonylbenzamide derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Cyclization : Controlled temperature (60–80°C) in solvents like dimethylformamide (DMF) or acetonitrile to ensure regioselectivity .
- Purification : Column chromatography or crystallization to isolate the Z-isomer, confirmed by HPLC retention time analysis .
Optimization : Reaction parameters (solvent polarity, temperature gradients) are tested using Design of Experiments (DoE) to maximize yield and purity .
Advanced: How can contradictions between NMR and mass spectrometry (MS) data be resolved during structural confirmation?
Answer:
Contradictions often arise from:
- Stereochemical ambiguity : Use 2D NMR techniques (e.g., NOESY, HSQC) to confirm spatial arrangement of substituents, especially the Z-configuration of the benzothiazole-ylidene moiety .
- Isotopic patterns : High-resolution MS (HRMS) detects isotopic signatures of sulfur or chlorine atoms, distinguishing between degradation products and the parent compound .
- Dynamic processes : Variable-temperature NMR identifies tautomeric equilibria or rotamers affecting spectral assignments .
Basic: Which analytical techniques are essential for confirming structural identity and purity?
Answer:
- NMR spectroscopy : 1H/13C NMR assigns protons/carbons, with chemical shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) validating the benzamide core .
- Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ peak at m/z 500–550 range) .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How to design experiments for elucidating the compound’s mechanism of action in biological systems?
Answer:
- Target identification :
- Enzyme inhibition assays : Measure IC50 values against kinases or proteases using fluorogenic substrates .
- Surface plasmon resonance (SPR) : Quantify binding affinity to recombinant proteins (e.g., Kd < 1 µM suggests high potency) .
- Pathway analysis : RNA-seq or proteomics identifies downstream gene/protein expression changes post-treatment .
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) evaluates susceptibility to cytochrome P450-mediated degradation .
Basic: Which functional groups dictate the compound’s reactivity and stability?
Answer:
- Benzothiazole-ylidene : Prone to hydrolysis under acidic conditions; stability tested via pH-dependent degradation studies .
- Pyrrolidin-1-ylsulfonyl : Enhances solubility and participates in hydrogen bonding with biological targets .
- Methoxyethyl : Steric effects influence conformation; stability assessed via thermal gravimetric analysis (TGA) .
Advanced: What strategies optimize bioactivity through substituent modification?
Answer:
-
Structure-activity relationship (SAR) :
Substituent Modification Observed Effect Methoxy → Ethoxy (Position 6) Increased lipophilicity (logP +0.5) but reduced solubility Pyrrolidine → Piperidine (Sulfonyl group) Improved kinase inhibition (IC50 reduced by 40%) - Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses to prioritize synthetic targets .
Basic: How is reaction progress monitored during synthesis?
Answer:
- Thin-layer chromatography (TLC) : Silica plates with UV visualization track intermediate formation (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- In-line HPLC : Real-time monitoring of reaction mixtures using automated sampling loops .
Advanced: How to address low yield in the final coupling step?
Answer:
- Catalyst screening : Pd(OAc)2/Xantphos improves Buchwald-Hartwig amidation efficiency .
- Solvent optimization : Switch from DMF to toluene for better solubility of hydrophobic intermediates .
- Temperature control : Lowering from 100°C to 80°C reduces side reactions (e.g., dimerization) .
Basic: How to evaluate the compound’s stability under varying storage conditions?
Answer:
- Forced degradation studies : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/basic buffers .
- Analytical endpoints : HPLC purity, NMR integrity, and MS fragmentation patterns post-stress .
Advanced: What computational methods aid in target identification and binding mode prediction?
Answer:
- Molecular docking : Schrödinger Suite or MOE simulates interactions with ATP-binding pockets (e.g., EGFR kinase) .
- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100 ns trajectories .
- Pharmacophore modeling : Identifies critical hydrogen bond donors/acceptors using Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
